2-Furanol, 5-heptyltetrahydro-

Catalog No.
S14879889
CAS No.
116625-66-2
M.F
C11H22O2
M. Wt
186.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Furanol, 5-heptyltetrahydro-

CAS Number

116625-66-2

Product Name

2-Furanol, 5-heptyltetrahydro-

IUPAC Name

5-heptyloxolan-2-ol

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

InChI

InChI=1S/C11H22O2/c1-2-3-4-5-6-7-10-8-9-11(12)13-10/h10-12H,2-9H2,1H3

InChI Key

FOUOFTJAYOGXOY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1CCC(O1)O

Description

Undecalactone is a metabolite found in or produced by Saccharomyces cerevisiae.

2-Furanol, 5-heptyltetrahydro- is a chemical compound characterized by its unique structure and properties. It is classified under the furan derivatives, which are cyclic compounds containing a five-membered aromatic ring with oxygen. The molecular formula for 2-Furanol, 5-heptyltetrahydro- is C11H22O2C_{11}H_{22}O_2, and it has a molecular weight of approximately 186.29 g/mol. This compound is notable for its tetrahydrofuran ring, which contributes to its chemical stability and reactivity.

Typical of alcohols and ethers. These include:

  • Dehydration Reactions: Under acidic conditions, it can undergo dehydration to form alkenes.
  • Oxidation Reactions: The alcohol group can be oxidized to yield aldehydes or ketones.
  • Esterification: It can react with carboxylic acids to form esters, which are often more stable and have distinct properties.

The thermodynamic properties of such reactions have been documented, indicating specific enthalpy changes associated with these transformations .

The synthesis of 2-Furanol, 5-heptyltetrahydro- typically involves multi-step organic reactions:

  • Starting Materials: It can be synthesized from readily available furan derivatives through alkylation reactions.
  • Catalysis: Acidic or basic catalysts may be employed to facilitate the reaction mechanisms.
  • Purification: After synthesis, the product is usually purified through distillation or chromatography to remove by-products and unreacted materials.

Specific synthetic routes may vary based on desired yields and purity levels.

2-Furanol, 5-heptyltetrahydro- has potential applications across various fields:

  • Flavoring Agents: Due to its unique aroma profile, it may be used in food and beverage formulations.
  • Fragrance Industry: Its pleasant scent makes it suitable for use in perfumes and cosmetics.
  • Pharmaceuticals: Investigations into its biological activity suggest potential uses in drug development.

Interaction studies involving 2-Furanol, 5-heptyltetrahydro- focus on its behavior in biological systems and its interactions with other compounds:

  • Metabolic Pathways: Understanding how this compound is metabolized can provide insights into its efficacy and safety as a pharmaceutical agent.
  • Synergistic Effects: Research may explore how this compound interacts with other drugs or natural products to enhance therapeutic effects.

Such studies are crucial for assessing both safety profiles and potential benefits in therapeutic contexts.

When comparing 2-Furanol, 5-heptyltetrahydro- with similar compounds, several notable derivatives emerge:

Compound NameMolecular FormulaUnique Features
2(5H)-Furanone, 5-heptylC11H18O2C_{11}H_{18}O_2Contains a carbonyl group; used as a flavoring agent.
5-Heptyltetrahydro-2-oxo-3-furancarboxylic acidC12H20O4C_{12}H_{20}O_4Exhibits potential as a latent butter aroma compound.
5-Heptyloxolan-2-olC11H22O2C_{11}H_{22}O_2Similar structure but varies in functional groups.

Uniqueness

The uniqueness of 2-Furanol, 5-heptyltetrahydro- lies in its specific structural configuration that combines both furan and heptyl functionalities. This combination allows for distinctive chemical reactivity and potential applications that may not be fully realized in other similar compounds.

XLogP3

3.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

186.161979940 g/mol

Monoisotopic Mass

186.161979940 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-11

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